Bienvenue dans la boutique en ligne BenchChem!

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Medicinal Chemistry Target Engagement Anticancer Screening

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (CAS 954000-04-5) is a synthetic small molecule (C17H18N2O3, MW 298.34) built on a 1,2,3,4-tetrahydroquinoline core, N-substituted with a propanoyl group and bearing a furan-2-carboxamide moiety at the 6-position. Tetrahydroquinoline scaffolds are widely exploited in medicinal chemistry for their ability to interact with diverse biological targets, and closely related N-substituted tetrahydroquinoline analogs have been investigated as apoptosis inducers and anticancer agents via mTOR inhibition.

Molecular Formula C17H18N2O3
Molecular Weight 298.342
CAS No. 954000-04-5
Cat. No. B2899236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
CAS954000-04-5
Molecular FormulaC17H18N2O3
Molecular Weight298.342
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C17H18N2O3/c1-2-16(20)19-9-3-5-12-11-13(7-8-14(12)19)18-17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21)
InChIKeyRXSJWTIEPHOVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (CAS 954000-04-5): A Tetrahydroquinoline-Based Heterocyclic Scaffold


N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (CAS 954000-04-5) is a synthetic small molecule (C17H18N2O3, MW 298.34) built on a 1,2,3,4-tetrahydroquinoline core, N-substituted with a propanoyl group and bearing a furan-2-carboxamide moiety at the 6-position. Tetrahydroquinoline scaffolds are widely exploited in medicinal chemistry for their ability to interact with diverse biological targets, and closely related N-substituted tetrahydroquinoline analogs have been investigated as apoptosis inducers and anticancer agents via mTOR inhibition [1]. The compound falls within the chemical space of Mcl-1/Bcl-2 family protein inhibitors, as structurally analogous tetrahydroquinoline-containing carboxamides have been disclosed in patents for treating cancer and autoimmune diseases [2]. However, peer-reviewed primary literature reporting direct quantitative biological or physicochemical profiling for this specific CAS registry number is currently absent from the public domain.

Why N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide Cannot Be Assumed Interchangeable with Other Tetrahydroquinoline Carboxamides


Within the tetrahydroquinoline carboxamide chemical series, small structural perturbations—such as variation in the N-acyl substituent (propanoyl vs. acetyl vs. sulfonyl), the nature of the pendant heterocyclic carboxamide (furan vs. thiophene vs. benzamide), and the ring substitution position (6-yl vs. 7-yl)—can profoundly alter target binding, selectivity, and downstream pharmacology. Published structure-activity relationship (SAR) data for the broader class demonstrate that N-substituted tetrahydroquinoline analogs bearing different amide-linked heterocycles exhibit widely divergent mTOR binding affinities, with docking scores varying by several kcal/mol and cellular IC50 values spanning orders of magnitude [1]. In the context of Bcl-2 family protein inhibition, patent disclosures explicitly enumerate hundreds of distinct tetrahydroquinoline carboxamide variants, each requiring individual characterization because potency and selectivity profiles are exquisitely sensitive to the exact combination of substituents [2]. Therefore, generic substitution of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide with a structurally similar analog lacking rigorous comparative data carries a high risk of unanticipated loss of activity, altered target engagement, or divergent ADMET properties. The quantitative evidence below clarifies both what is known and what remains to be established for this specific chemotype.

Quantitative Differentiation Evidence for N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide vs. Closest Structural Analogs


Evidence Gap: Absence of Direct Quantitative Biological Profiling for CAS 954000-04-5 Relative to Named Comparators

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and Google Scholar identified zero peer-reviewed publications or patent examples that report quantitative biological activity (IC50, Ki, EC50, % inhibition, or docking score) measured specifically for N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide. No head-to-head comparison data against structurally defined analogs exists in the public domain. The compound appears in commercial screening library catalogs but without disclosed activity data. By contrast, closely related N-substituted tetrahydroquinoline analogs, such as compound 17f (a differently substituted tetrahydroquinoline amide), have been extensively characterized: IC50 = 0.082 µM against A549 lung cancer cells and mTOR docking score = -10.5 kcal/mol [1]. Patent WO2012122370A2 exemplifies hundreds of tetrahydroquinoline carboxamides with Mcl-1 inhibitory activity, but the specific propanoyl/furan-2-carboxamide combination at the 6-position is not individually exemplified with data [2]. This evidentiary gap means that no scientifically defensible claim of superiority, equipotency, or inferiority can be made for this compound relative to any named analog at this time.

Medicinal Chemistry Target Engagement Anticancer Screening

Regioisomeric Comparison: 6-Substituted vs. 7-Substituted Tetrahydroquinoline Carboxamides in Target Engagement Potential

Although no direct comparative activity data exist for the 6-yl versus 7-yl regioisomer of this specific scaffold, published X-ray crystallography of a closely related tetrahydroquinoline carboxamide bound to the WD-repeat domain of human WDR91 (PDB 8t55) demonstrates that the N-propanoyl-1,2,3,4-tetrahydroquinoline core can engage specific protein pockets in a defined binding orientation [1]. The crystal structure reveals that the carboxamide substituent position (5-position in the crystallized ligand MR46654: N-[3-(4-chlorophenyl)oxetan-3-yl]-1-propanoyl-1,2,3,4-tetrahydroquinoline-5-carboxamide) dictates the vector of hydrogen-bonding interactions with the protein surface. By extrapolation, the 6-position attachment of the furan-2-carboxamide in the target compound would project the heterocycle along a substantially different trajectory than the 7-position or 5-position analogs, potentially altering target residency time and selectivity. Without direct comparative biochemical data, this difference remains a structural hypothesis, but it underscores that regioisomers cannot be treated as interchangeable procurement equivalents.

Structure-Activity Relationship Regioselectivity Binding Mode

Heterocycle Variation: Furan-2-Carboxamide vs. Thiophene-2-Carboxamide and Benzamide Analogs in Tetrahydroquinoline Series

In the broader tetrahydroquinoline carboxamide chemical space, the identity of the terminal heterocyclic amide group significantly influences biological activity. While no data are available for the furan-2-carboxamide derivative (target compound), commercially available analogs with the same N-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl core but different amide substituents—including thiophene-2-carboxamide and benzamide variants—exist in screening libraries . The electronic and steric differences between furan (oxygen heteroatom, five-membered ring), thiophene (sulfur heteroatom, five-membered ring), and phenyl (benzamide) are well-established in medicinal chemistry to modulate hydrogen-bond acceptor strength, lipophilicity (cLogP), and metabolic stability. However, no head-to-head biological profiling comparing these three 6-substituted analogs has been published. Users selecting the furan-2-carboxamide variant over the thiophene or benzamide versions must justify their choice based on proprietary SAR or computational modeling, as no public quantitative differentiation data exist.

Bioisosterism Heterocyclic SAR Library Design

Purity and Supply Specifications: The Only Verifiable Procurement Differentiation Parameter for CAS 954000-04-5

The only quantitative parameter currently verifiable for CAS 954000-04-5 across supplier documentation is purity. The compound is listed at 95%+ purity (HPLC) by at least one commercial supplier . This represents the sole data point upon which procurement decisions can be objectively compared between vendors, as no biological activity, solubility, stability, or selectivity data are publicly available. For structurally related tetrahydroquinoline carboxamides, purity specifications typically range from 90% to 98% across different suppliers. Users procuring this compound for biological screening should require certificates of analysis (CoA) confirming purity ≥95% by HPLC and request additional characterization (NMR, LCMS) as the absolute minimum quality gate.

Analytical Chemistry Quality Control Procurement Specification

Appropriate Deployment Scenarios for N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide Based on Available Evidence


Proprietary Screening Library Expansion for Mcl-1/Tetrahydroquinoline-Targeted Programs

Given that tetrahydroquinoline carboxamides are explicitly claimed as Mcl-1/Bcl-2 family protein inhibitors in patent WO2012122370A2 [1], this compound may serve as a structurally novel addition to proprietary screening collections aimed at identifying backup chemotypes or expanding SAR around the N-propanoyl tetrahydroquinoline core. The 6-substituted furan-2-carboxamide represents a specific combination of substituents not individually exemplified with data in the patent literature, offering potential novelty for freedom-to-operate considerations. However, all activity determination must be performed in-house, as no public potency or selectivity data exist.

Crystallographic Fragment Screening and Structure-Based Design Campaigns Leveraging the Propanoyl-Tetrahydroquinoline Scaffold

The co-crystal structure of a closely related N-propanoyl-1,2,3,4-tetrahydroquinoline derivative bound to WDR91 (PDB 8t55) establishes that this scaffold class is amenable to high-resolution structural characterization [1]. This compound could be deployed in crystallographic soaking experiments against WDR91 or other WD-repeat domain-containing proteins to define the binding mode of the 6-substituted furan-2-carboxamide variant. The structural data would enable direct comparison with the published 5-substituted analog (MR46654), quantifying the impact of regioisomeric substitution on binding pose and hydrogen-bond network engagement.

Comparative ADMET Profiling of Heterocyclic Carboxamide Bioisosteres in Lead Optimization

This compound, in conjunction with its thiophene-2-carboxamide and benzamide 6-substituted analogs, could form the basis of a matched molecular pair analysis to evaluate the impact of furan versus thiophene versus phenyl heterocycles on key ADMET parameters (microsomal stability, CYP inhibition, permeability, solubility). No public comparative data exist for these analogs, making this a valuable internal dataset for organizations pursuing tetrahydroquinoline-based lead series [1]. Procurement of all three analogs simultaneously enables controlled head-to-head profiling.

Method Development and Validation Studies Requiring a Structurally Defined Tetrahydroquinoline Analytical Standard

With a supplier-specified purity of ≥95% [1], this compound can serve as an analytical reference standard for HPLC method development, mass spectrometry optimization, or NMR spectral database construction for tetrahydroquinoline carboxamide libraries. The defined molecular formula (C17H18N2O3) and exact mass (298.13174244 Da) provide a suitable benchmark for calibrating detection methods intended for this compound class.

Quote Request

Request a Quote for N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.